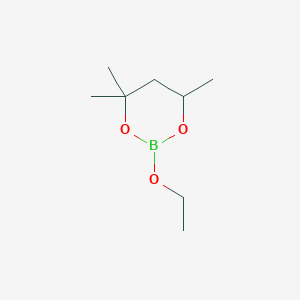
5'-Azido-5'-deoxy-2'-o-methyluridine
Übersicht
Beschreibung
5’-Azido-5’-deoxy-2’-o-methyluridine is a purine nucleoside analog. Purine nucleoside analogs are compounds that mimic the structure of naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. This compound is particularly notable for its use in click chemistry, a class of biocompatible chemical reactions that are used to quickly and reliably join molecular components .
Vorbereitungsmethoden
One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which involves the reaction of an azide with an alkyne to form a triazole ring . The reaction conditions usually require a copper catalyst and can be performed under mild conditions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
5’-Azido-5’-deoxy-2’-o-methyluridine undergoes several types of chemical reactions:
Substitution Reactions: The azide group can participate in substitution reactions, particularly with alkyne-containing molecules in the presence of a copper catalyst (CuAAC).
Cycloaddition Reactions: It can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing strained alkynes like dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, the azide group can potentially be reduced to an amine under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
5’-Azido-5’-deoxy-2’-o-methyluridine has a wide range of applications in scientific research:
Chemistry: It is used in click chemistry for the synthesis of complex molecules and bioconjugation.
Biology: It serves as a tool for labeling and tracking biomolecules in various biological systems.
Industry: It is used in the development of new materials and pharmaceuticals due to its versatile reactivity.
Wirkmechanismus
The mechanism of action of 5’-Azido-5’-deoxy-2’-o-methyluridine involves its incorporation into nucleic acids, where it can inhibit DNA synthesis and induce apoptosis. The azide group allows it to participate in click chemistry reactions, facilitating the attachment of various molecular probes and drugs. This makes it a valuable tool for studying cellular processes and developing targeted therapies .
Vergleich Mit ähnlichen Verbindungen
5’-Azido-5’-deoxy-2’-o-methyluridine is unique due to its azide group, which enables click chemistry reactions. Similar compounds include:
5’-Azido-5’-deoxy-5-methyluridine: Another purine nucleoside analog with similar anticancer properties.
5’-Azido-5’-deoxy-2’-o-(2-methoxyethyl)-5-methyluridine: This compound also features an azide group and is used in similar applications.
These compounds share the ability to undergo click chemistry reactions and have broad antitumor activity, but they differ in their specific molecular structures and reactivity profiles.
Eigenschaften
IUPAC Name |
1-[(2R,3R,4R,5R)-5-(azidomethyl)-4-hydroxy-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O5/c1-19-8-7(17)5(4-12-14-11)20-9(8)15-3-2-6(16)13-10(15)18/h2-3,5,7-9,17H,4H2,1H3,(H,13,16,18)/t5-,7-,8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQTLIVFPXXFWEK-ZOQUXTDFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(OC1N2C=CC(=O)NC2=O)CN=[N+]=[N-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CN=[N+]=[N-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40579023 | |
| Record name | 5'-Azido-5'-deoxy-2'-O-methyluridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40579023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194034-68-9 | |
| Record name | 5'-Azido-5'-deoxy-2'-O-methyluridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40579023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyrrolo[1,2-a]pyrimidine-6-carbaldehyde](/img/structure/B1611208.png)

![3-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1611211.png)




![2-Methylbenzo[B]thiophene-7-carboxylic acid](/img/structure/B1611222.png)






